Icotinib Hydrochloride

Übersicht

Beschreibung

Icotinib Hydrochloride is a highly selective, first-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used as a monotherapy for patients with non-small-cell lung cancer that have somatic epidermal growth factor receptor mutations . This compound is known for its ability to inhibit the ATP binding site of the epidermal growth factor receptor protein, thereby preventing the signal transduction cascade that leads to cell proliferation .

Wirkmechanismus

- Icotinib is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . Its primary target is the EGFR protein.

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Icotinib Hydrochloride plays a crucial role in inhibiting the activity of the epidermal growth factor receptor (EGFR). It competitively binds to the ATP binding site of the EGFR protein, preventing the activation of the signal transduction cascade that leads to cell proliferation . This inhibition is dose-dependent, with an IC50 value of 5 nM . This compound interacts with various biomolecules, including wild-type and mutant EGFR proteins, and blocks EGFR-mediated intracellular tyrosine phosphorylation in human epidermoid carcinoma A431 cells .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It inhibits cell proliferation, redistributes the cell cycle, and enhances apoptosis in cancer cells . In human epidermoid carcinoma A431 cells, this compound blocks EGFR-mediated intracellular tyrosine phosphorylation in a dose-dependent manner . It also exhibits a broad spectrum of antitumor activity, particularly against tumors expressing higher levels of EGFR . Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy by inhibiting EGFR signaling and attenuating RAD51 expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP binding site of the EGFR protein, thereby preventing the completion of the signal transduction cascade . This inhibition blocks the activation of the anti-apoptotic Ras signaling pathway, which is often upregulated in cancer cells . This compound also binds to Sudlow’s site I in subdomain IIA of Human Serum Albumin (HSA), forming icotinib-HSA complexes . This binding interaction further contributes to its inhibitory effects on EGFR signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly absorbed and eliminated, with a median time to maximum concentration of 0.5 to 4 hours and a mean terminal elimination half-life of 6.2 to 10.1 hours . In in vitro and in vivo studies, this compound has demonstrated potent dose-dependent antitumor effects, with long-term stability and minimal degradation . The drug has also shown favorable pharmacokinetics and antitumor activity at higher doses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The drug has exhibited potent dose-dependent antitumor effects in nude mice carrying human tumor-derived xenografts . It was well tolerated at doses up to 120 mg/kg/day in mice without significant body weight loss or mortality . Additionally, this compound has been shown to inhibit EGFR signaling and alleviate psoriasis-like symptoms in animal models . Higher doses may lead to dose-limiting toxicities, such as rash and diarrhea .

Metabolic Pathways

This compound is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4, with lesser involvement of CYP1A2 . The drug is excreted predominantly as metabolites, with over 90% eliminated via feces and 9% via urine . The formation of icotinib-HSA complexes also plays a role in its metabolism and distribution .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its binding to Human Serum Albumin (HSA) and other transport proteins . The volume of distribution is calculated to be approximately 115 liters . This binding interaction facilitates its localization and accumulation in target tissues, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound involves its accumulation in the cellular nucleus, where it inhibits EGFR signaling and attenuates the expression and function of homologous recombination (HR) protein RAD51 . This localization is crucial for its role in enhancing the sensitivity of cancer cells to chemotherapy and radiotherapy . The drug’s ability to inhibit RAD51 upregulation and nuclear foci formation further contributes to its therapeutic efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Icotinib Hydrochloride involves several steps. One of the methods avoids the use of phosphoryl chloride, which significantly reduces the emission of pollutants . The synthetic route typically involves the formation of intermediates that are then converted into the final product through a series of chemical reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Icotinibhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu gewährleisten.

Haupterzeugnisse: Die Haupterzeugnisse dieser Reaktionen sind Zwischenprodukte, die weiterverarbeitet werden, um Icotinibhydrochlorid zu erhalten .

Wissenschaftliche Forschungsanwendungen

Icotinibhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird beim Studium von epidermalen Wachstumsfaktorrezeptor-Inhibitoren und ihrer Synthese verwendet.

Biologie: Forscher verwenden es, um die Rolle des epidermalen Wachstumsfaktorrezeptors bei Zellproliferation und Krebs zu verstehen.

Medizin: Es wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs mit Mutationen des epidermalen Wachstumsfaktorrezeptors eingesetzt

5. Wirkmechanismus

Icotinibhydrochlorid entfaltet seine Wirkung, indem es selektiv die Tyrosinkinaseaktivität des epidermalen Wachstumsfaktorrezeptors hemmt. Diese Hemmung verhindert die Bindung von ATP an den Rezeptor und blockiert so die Signaltransduktionskaskade, die zur Zellproliferation führt . Die Verbindung ist besonders wirksam gegen Tumoren, die höhere Mengen an epidermalem Wachstumsfaktorrezeptor exprimieren .

Ähnliche Verbindungen:

- Gefitinib

- Erlotinib

Vergleich: Icotinibhydrochlorid ähnelt Gefitinib und Erlotinib in Bezug auf chemische Struktur, molekularen Mechanismus und klinische Wirksamkeit . Icotinibhydrochlorid hat im Vergleich zu Gefitinib ein besseres Sicherheitsprofil und weniger Nebenwirkungen gezeigt . Darüber hinaus wurde festgestellt, dass hochdosiertes Icotinibhydrochlorid das progressionsfreie Überleben und die objektive Ansprechrate bei Patienten mit nicht-kleinzelligem Lungenkrebs mit einer Mutation des epidermalen Wachstumsfaktorrezeptors Exon 21 L858R verbessert .

Vergleich Mit ähnlichen Verbindungen

- Gefitinib

- Erlotinib

Comparison: Icotinib Hydrochloride is similar to Gefitinib and Erlotinib in terms of chemical structure, molecular mechanism, and clinical efficacy . this compound has shown a better safety profile and fewer adverse events compared to Gefitinib . Additionally, high-dose this compound has been found to improve progression-free survival and objective response rate in patients with non-small-cell lung cancer harboring epidermal growth factor receptor exon 21 L858R mutation .

Eigenschaften

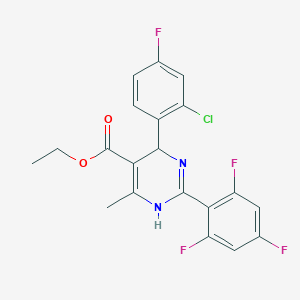

IUPAC Name |

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNGXMJMUUJHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152859 | |

| Record name | Icotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204313-51-8 | |

| Record name | Icotinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)